molecular formula C13H13NO4 B8722741 Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Cat. No.: B8722741
M. Wt: 247.25 g/mol
InChI Key: NVHPOVIVKRQNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 6,7-dimethoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2/h4-7H,1-3H3

InChI Key

NVHPOVIVKRQNFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=CC2=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, methyl ester (19.77 g, 78.7 mmol) in 400 ml of tetrahydrofuran, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (39.3 g, 173.1 mmol) was added. The dark solution was heated under reflux overnight. The resulting precipitate was filtered off, dissolved in 500 ml dichloromethane/water 1:1, and the pH was adjusted to 10 by means of 1N sodium hydroxide. The phases were separated, the aqueous phase extracted once with dichloromethane and the combined organic phases washed twice with 100 ml of water containing a few drops of 1N sodium hydroxide. After the drying and evaporating of the solvent, 9.20 g of the title compound was obtained; melting point 214.9° C.
Quantity
19.77 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1.8 g (6.26 mmol) of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester and 3.3 g (37.6 mmol) of MnO2 in toluene/dioxane/THF was heated under reflux overnight. After gravity filtration, the hot filtrate was evaporated to produce 0.4 g (1.62 mmol, 26%) of 6,7-dimethoxy-isoquinoline-3-carboxylic acid methyl ester. LCMS: 248 (M+1)+.
Name
toluene dioxane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

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